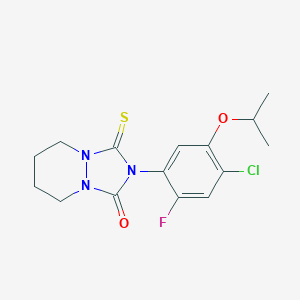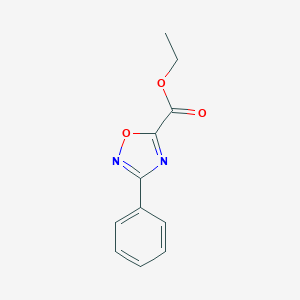
9-Acétylphénanthrène
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 9-Acetylphenanthrene consists of three fused benzene rings with an acetyl group attached . The SMILES string representation isCC(=O)c1cc2ccccc2c3ccccc13 . Physical and Chemical Properties Analysis
9-Acetylphenanthrene is a powder with a melting point of 73-74 °C . It has a density of 1.2±0.1 g/cm³ and a boiling point of 405.9±14.0 °C at 760 mmHg . It has a molar refractivity of 72.0±0.3 cm³ and a polarizability of 28.5±0.5 10^-24 cm³ .Applications De Recherche Scientifique
Synthèse organique
9-Acétylphénanthrène: est un composé précieux en synthèse organique en raison de son potentiel à servir de précurseur pour diverses réactions chimiques. Il peut subir une fonctionnalisation régiosélective, qui est un processus où des atomes ou des groupes d'atomes spécifiques sont introduits à des positions prédéterminées sur la molécule . Cela permet la création d'une large gamme de dérivés, qui peuvent être utilisés pour synthétiser des molécules organiques complexes pour des recherches et des développements ultérieurs.
Chimie des matériaux
Dans le domaine de la chimie des matériaux, This compound peut être utilisé pour développer de nouveaux matériaux aux propriétés uniques. Sa structure aromatique polycyclique en fait un candidat idéal pour la création de semi-conducteurs organiques, qui sont essentiels au développement de dispositifs électroniques comme les diodes électroluminescentes organiques (OLED) et les cellules solaires .
Chimie pharmaceutique
La complexité structurale de This compound offre un potentiel significatif en chimie pharmaceutique. Il peut être utilisé pour synthétiser des pharmacophores, qui sont des parties d'une structure moléculaire responsables de l'activité biologique d'un médicament. Cela peut conduire à la découverte de nouveaux médicaments et traitements pour diverses maladies .
Safety and Hazards
Propriétés
IUPAC Name |
1-phenanthren-9-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O/c1-11(17)16-10-12-6-2-3-7-13(12)14-8-4-5-9-15(14)16/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFAWZBYTTXSOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174328 | |
| Record name | Methyl 9-phenanthryl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2039-77-2 | |
| Record name | 9-Acetylphenanthrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2039-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 9-phenanthryl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Acetylphenanthrene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15306 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 9-phenanthryl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 9-phenanthryl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.384 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-Acetylphenanthrene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WA3NLH5LU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the different methods for synthesizing 9-acetylphenanthrene?
A1: While direct Friedel-Crafts acetylation of phenanthrene can produce 9-acetylphenanthrene, the reaction yields a mixture of isomers. [] The distribution of these isomers is highly dependent on the reaction conditions, including the solvent and method of reagent mixing. [, ] For instance, using ethylene dichloride as a solvent favors the formation of 9-acetylphenanthrene (54% yield). [] Alternatively, Ruthenium-catalyzed hydrosilylation offers a regioselective approach for synthesizing polymers containing 9-acetylphenanthrene units. [] This method allows for the controlled anti-Markovnikov addition of 9-acetylphenanthrene to poly(vinylmethylsiloxane). []
Q2: How does the position of the acetyl group on the phenanthrene ring influence reactivity?
A2: Research indicates that the position of the acetyl group significantly affects the reactivity of acetylphenanthrene derivatives. [] Competitive Perrier acetylation studies revealed that 3-phenanthryl exhibits higher reactivity compared to 9-phenanthryl, followed by 1-phenanthryl, 2-phenanthryl, and lastly 4-phenanthryl. [] This difference in reactivity can be attributed to the varying electronic and steric effects exerted by the acetyl group at different positions on the phenanthrene ring.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(ethylsulfanyl)-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B180883.png)
![Benzo[b]thiophen-2-yl(phenyl)methanol](/img/structure/B180888.png)

![1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene](/img/structure/B180893.png)



![N-[(2-Chlorophenyl)methyl]glycine](/img/structure/B180898.png)




